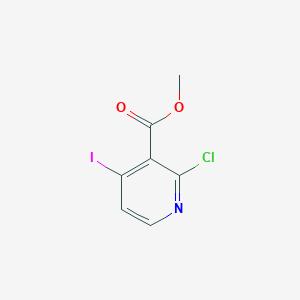

Methyl 2-chloro-4-iodonicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGPTKSMXUWJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445860 | |

| Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185041-05-8 | |

| Record name | Methyl 2-chloro-4-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185041-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodo-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 2-chloro-4-iodonicotinate: A Key Heterocyclic Building Block

Executive Summary

Methyl 2-chloro-4-iodonicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl ester group, makes it a versatile precursor for a wide range of complex molecules. The orthogonal reactivity of the chloro and iodo substituents allows for selective functionalization, typically through various cross-coupling reactions, providing a powerful tool for medicinal chemists in lead optimization and discovery. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound, emphasizing the underlying chemical principles, experimental causality, and process safety.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern drug discovery, appearing in numerous blockbuster pharmaceuticals. The ability to precisely control the substitution pattern on this heterocyclic core is paramount for modulating a compound's physicochemical properties, metabolic stability, and biological activity. This compound (CAS No. 185041-05-8) serves as an exemplary building block in this context.[1] The 2-chloro position is susceptible to nucleophilic aromatic substitution, while the 4-iodo position is primed for reactions like Suzuki, Sonogashira, and Heck cross-couplings. The methyl ester at the 3-position offers a handle for amide bond formation or reduction to a primary alcohol. This guide details a robust and reproducible two-step synthesis beginning from the readily available 4-amino-2-chloronicotinic acid.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic pathway involves two key transformations: a Sandmeyer-type iodination followed by a Fischer esterification. This sequence is strategically advantageous as the Sandmeyer reaction conditions are generally harsh and could potentially hydrolyze the ester if it were present. Performing the iodination on the more robust carboxylic acid intermediate circumvents this issue.

The retrosynthetic analysis is as follows:

Caption: Experimental workflow for the two-step synthesis.

Part 1: Synthesis of 2-Chloro-4-iodonicotinic Acid via Sandmeyer-Type Reaction

This step is the cornerstone of the synthesis, converting the primary aromatic amine into the corresponding iodide. The transformation proceeds via a diazonium salt intermediate. [2]

Mechanistic Insight

The reaction begins with the diazotization of the 4-amino group. In a cold, acidic solution, sodium nitrite is converted to nitrous acid (HONO). [3]Nitrous acid is then protonated and loses water to form the nitrosonium ion (+NO), a potent electrophile. The amino group of the pyridine attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium salt is formed. [3] The subsequent iodination step is a Sandmeyer-type reaction. While classic Sandmeyer reactions for chlorination or bromination require a copper(I) catalyst, iodination can often proceed effectively without it. [4]Iodide ion is a strong enough nucleophile and reducing agent to react with the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and iodine radical. These then combine to form the final iodo-substituted product. [2]

Causality of Experimental Choices

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. [3]Maintaining a low temperature throughout the diazotization process is critical to prevent decomposition into undesired phenol byproducts and to ensure safety.

-

Strong Acid (H₂SO₄): A strong acid is required to generate nitrous acid in situ from sodium nitrite and to keep the reaction medium sufficiently acidic to prevent premature side reactions of the diazonium salt.

-

Dropwise Addition: Slow, controlled addition of the sodium nitrite solution is essential to manage the exothermic nature of the diazotization reaction and maintain the critical low-temperature range.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Amino-2-chloronicotinic acid | 172.57 | 50.0 | 8.63 g |

| Sulfuric Acid (98%) | 98.08 | - | 25 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 55.0 (1.1 eq) | 3.80 g |

| Potassium Iodide (KI) | 166.00 | 75.0 (1.5 eq) | 12.45 g |

| Deionized Water | 18.02 | - | As needed |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-amino-2-chloronicotinic acid (8.63 g, 50.0 mmol).

-

Acidification: Carefully add concentrated sulfuric acid (25 mL) to the flask while cooling in an ice-salt bath. Stir the resulting slurry until the temperature stabilizes at 0-5 °C.

-

Diazotization: Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold water. Add this solution dropwise to the reaction flask via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. [5]4. Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate 500 mL beaker, dissolve potassium iodide (12.45 g, 75.0 mmol) in 50 mL of water. Slowly and carefully add the cold diazonium salt slurry to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

-

Warming: Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up: Cool the mixture to room temperature. A precipitate should form. Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark iodine color disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water, followed by a small amount of cold diethyl ether to aid in drying.

-

Drying: Dry the resulting beige solid, 2-chloro-4-iodonicotinic acid, under vacuum. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound (Esterification)

This step converts the carboxylic acid intermediate into the desired methyl ester using a standard Fischer esterification.

Mechanistic Insight

In the presence of a catalytic amount of strong acid (sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated. This protonation makes the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following proton transfer and the elimination of a water molecule, the final ester product is formed, and the acid catalyst is regenerated.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-4-iodonicotinic acid | 283.45 | ~50.0 (from Part 1) | ~14.2 g |

| Methanol | 32.04 | - | 150 mL |

| Sulfuric Acid (98%) | 98.08 | Catalytic | ~1 mL |

| Saturated Sodium Bicarbonate | 84.01 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: To the crude 2-chloro-4-iodonicotinic acid (~14.2 g) in a 250 mL round-bottom flask, add methanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (~1 mL) dropwise while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, careful of CO₂ evolution), and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid. [][7]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to brown crystalline powder. []* Molecular Formula: C₇H₅ClINO₂. * Molecular Weight: 297.48 g/mol . * Melting Point: 85-86 °C. [7]* ¹H NMR: Expect signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

-

¹³C NMR: Expect signals for the seven distinct carbon atoms in the molecule.

-

Mass Spectrometry (MS): ESI-MS should show a peak for [M+H]⁺ at m/z 298.

Process Safety and Considerations

-

Diazonium Salts: These intermediates are potentially explosive, especially when isolated and dry. The protocol is designed for in situ use, which is standard and safe practice. Never attempt to isolate the diazonium salt.

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Exothermic Reactions: Both the initial acidification and the diazotization are exothermic. Proper cooling and slow addition rates are crucial for safety and reaction success.

-

Gas Evolution: Both the diazotization (N₂) and the bicarbonate wash (CO₂) steps produce significant amounts of gas. Ensure adequate ventilation and pressure equalization.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. By employing a Sandmeyer-type iodination followed by a classic Fischer esterification, this valuable heterocyclic building block can be produced efficiently from common starting materials. The detailed explanation of the underlying mechanisms and the rationale behind the experimental conditions provides researchers with the necessary knowledge for successful and safe execution. The versatility of the final product makes this synthesis a critical starting point for numerous research and development programs in medicinal and materials chemistry.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- ChemBK. (2024). 2-Chloro-4-iodo-nicotinic acid methyl ester.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR. CAS No. 185041-05-8.

- Wikipedia. (n.d.). Sandmeyer reaction.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester.

- BOC Sciences. (n.d.). 2-Chloro-4-iodo-nicotinic acid methyl ester. CAS No. 185041-05-8.

- University Handout. (n.d.). The Sandmeyer Reaction: Synthesis of p-Chlorotoluene.

- ChemicalBook. (n.d.). 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER. CAS No. 185041-05-8.

- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Echemi. (2023). This compound cas no.185041-05-8.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-chloro-4-iodonicotinate

This guide provides an in-depth exploration of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to provide a foundational understanding of its synthesis, reactivity, and characterization, grounded in established chemical principles.

This compound is a polysubstituted pyridine derivative. The strategic placement of chloro, iodo, and methyl ester functional groups on the pyridine core makes it a highly versatile intermediate for constructing complex molecular architectures.

Structural Representation and Identifiers

The molecule's structure is foundational to its reactivity. The electron-withdrawing nature of the nitrogen atom, the ester, and the halogen substituents significantly influences the electron density of the pyridine ring.

Caption: 2D Structure of this compound.

A summary of its key identifiers and properties is presented below.

Table 1: Core Identifiers and Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 185041-05-8 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClINO₂ | [1][2][4][5] |

| Molecular Weight | 297.48 g/mol | [1][4][] |

| IUPAC Name | methyl 2-chloro-4-iodopyridine-3-carboxylate | [3][] |

| Appearance | White to light brown solid/crystalline powder | [4][][7] |

| Melting Point | 85-86 °C | [1][7] |

| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [1][7] |

| Density | 1.924 ± 0.06 g/cm³ (Predicted) | [1][] |

| Solubility | Soluble in most common organic solvents. | [8] |

| Storage | Store in a dry, cool, well-ventilated place under inert gas (e.g., Argon). Light sensitive. |[1][7] |

Synthesis Strategy: A Plausible & Referenced Approach

The logical approach involves a multi-step sequence starting from a more common precursor, such as 2-chloronicotinic acid. The causality for this choice is precursor availability and the well-defined reactivity of its positions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol and Scientific Rationale

Step 1: Esterification of 2-Chloronicotinic Acid

-

Protocol: To a solution of 2-chloronicotinic acid in methanol, slowly add thionyl chloride (SOCl₂) at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure. The resulting crude product, methyl 2-chloronicotinate, can be purified by crystallization or chromatography.

-

Rationale: The acid chloride method is a classic, high-yielding esterification protocol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn activates the carboxylic acid for nucleophilic attack by methanol. This is often preferable to acid-catalyzed Fischer esterification for its milder conditions and irreversible nature.

Step 2: Directed Iodination via Ortho-Metalation

-

Protocol: Dissolve methyl 2-chloronicotinate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of Lithium Diisopropylamide (LDA). Stir for 1-2 hours at this temperature to ensure complete deprotonation. Then, add a solution of iodine (I₂) in THF. After the addition, allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography.

-

Rationale: This step is the most critical. The substituents on the pyridine ring are not positioned to easily direct electrophilic iodination to the C4 position. Therefore, a directed ortho-metalation (DoM) strategy is employed. The ester and the chloro group are both ortho-directing groups for metalation. LDA, a strong, non-nucleophilic base, will selectively deprotonate the most acidic aromatic proton at the C4 position. The resulting lithiated species is a powerful nucleophile that readily reacts with the electrophilic iodine to install the iodo group precisely at the desired position.

Reactivity and Synthetic Utility

The true value of this compound lies in its differentiated reactivity, allowing for selective, stepwise functionalization.

Caption: Key reactivity sites on this compound.

-

C4-Iodo Position: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. The lower bond strength of C-I compared to C-Cl allows for selective oxidative addition of palladium(0) catalysts. This makes it the ideal handle for Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

-

C2-Chloro Position: The carbon-chlorine bond is less reactive in cross-coupling but is activated towards Nucleophilic Aromatic Substitution (SₙAr). Its position ortho to the ring nitrogen and the ester group makes it susceptible to displacement by strong nucleophiles like amines, alkoxides, or thiolates. This orthogonal reactivity is a powerful tool for sequential synthesis.

-

Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid can then be used for amide bond formation, further extending the molecular complexity.

This hierarchy of reactivity allows a synthetic chemist to perform a Suzuki coupling at the C4 position while leaving the C2-chloro group intact for a subsequent SₙAr reaction, a cornerstone of modern synthetic strategy.

Spectroscopic Characterization Profile (Predicted)

For a compound to be useful, its identity and purity must be verifiable. Spectroscopic methods are the primary means of characterization. Below are the predicted spectral data based on the molecule's structure.[9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data | Rationale |

|---|---|---|

| ¹H NMR | δ ~8.4 ppm (d, 1H), δ ~8.0 ppm (d, 1H), δ ~3.9 ppm (s, 3H) | The two aromatic protons on the pyridine ring will appear as doublets (d) due to coupling with each other. Their exact chemical shift is influenced by the surrounding electron-withdrawing groups. The methyl ester protons will be a singlet (s). |

| ¹³C NMR | 7 unique signals expected. δ ~165 ppm (C=O), δ ~160-120 ppm (5 aromatic C), δ ~53 ppm (-OCH₃) | The ester carbonyl carbon is significantly downfield. The five carbons of the pyridine ring will have distinct chemical shifts. The methyl carbon will be the most upfield. |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~1580-1450 (C=C/C=N ring stretch), ~3000-2850 (C-H stretch) | The most prominent peak will be the strong carbonyl stretch of the ester. The aromatic ring stretches and C-H stretches will also be present. |

| Mass Spec (EI) | M⁺ peak at m/z 297/299. Key fragments from loss of -OCH₃ (m/z 266/268) or -COOCH₃ (m/z 238/240). | The molecular ion (M⁺) will show a characteristic 3:1 isotopic pattern for the single chlorine atom. Fragmentation will likely involve the loss of the ester components.[10] |

Applications in Medicinal Chemistry and Drug Discovery

Halogenated heterocycles are privileged scaffolds in pharmacology.[11] Chlorine and iodine atoms can form halogen bonds, act as bioisosteres for other groups, and modulate the lipophilicity and metabolic stability of a drug candidate. This compound is a valuable starting material for synthesizing compounds for various therapeutic areas.[12] Its utility as a building block has been noted in the development of agrochemicals and fine chemicals as well.[12]

Safety and Handling

Proper handling is essential when working with any reactive chemical intermediate.

-

Hazard Identification: Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Handling Precautions: Handle in a well-ventilated place, preferably a fume hood.[1] Wear suitable protective clothing, including gloves and safety goggles. Avoid formation and inhalation of dust.[1][13]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It is noted as being light-sensitive and should be protected from light.[7] It is incompatible with strong oxidizing agents.[13]

References

-

Product information, 2-Chloro-4-iodo-nicotinic acid methyl ester. P&S Chemicals. Available from: [Link]

-

Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. PubChem - NIH. Available from: [Link]

-

SAFETY DATA SHEET. (2013, November 1). Acros Organics. Available from: [Link]

-

2-Chloro-4-iodo-nicotinic acid methyl ester. ChemBK. Available from: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. Available from: [Link]

-

Methyl 4-chloro-2-methylnicotinate. MySkinRecipes. Available from: [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Available from: [Link]

- CN111153853B - Preparation method of 2-chloronicotinic acid. Google Patents.

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024, May 13). YouTube. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]

- 5. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]

- 7. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. lehigh.edu [lehigh.edu]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-chloro-4-iodonicotinate: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4-iodonicotinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring chloro, iodo, and methyl ester functionalities on a pyridine core, offers multiple reaction sites for diversification and scaffold elaboration. This guide provides a comprehensive overview of its core physical properties, detailed spectroscopic characterization, practical handling information, and demonstrated applications as a synthetic intermediate. Notably, recent computational studies have highlighted its potential as a therapeutic agent for conditions such as pulmonary fibrosis, underscoring its relevance in contemporary drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 185041-05-8, is a crystalline solid at room temperature. The strategic placement of an electron-withdrawing chloro group at the 2-position, a bulky iodo group at the 4-position, and a methyl ester at the 3-position makes it an attractive starting material for complex molecular design. The iodine atom, in particular, is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the chlorine atom can be targeted in nucleophilic aromatic substitution reactions.

The core physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 185041-05-8 | [1][2] |

| Molecular Formula | C₇H₅ClINO₂ | [1][3][4] |

| Molecular Weight | 297.48 g/mol | [1][4] |

| Appearance | White to light brown crystalline powder/solid | [4][5] |

| Melting Point | 85-86 °C | [3][5][6] |

| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [3][4][6] |

| Density | 1.924 ± 0.06 g/cm³ (Predicted) | [3][4][6] |

| Flash Point | 137.9 ± 26.5 °C | [3] |

| Vapor Pressure | 0.001 mmHg at 25°C | [3][6] |

| Refractive Index | 1.615 | [3][6] |

| InChI Key | FXGPTKSMXUWJGO-UHFFFAOYSA-N | [1][4] |

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control. The following data is derived from a combination of experimental and quantum chemical (DFT) studies, which provide a robust framework for structural confirmation.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The ester carbonyl (C=O) stretch is the most prominent feature. The presence of halogen atoms and the pyridine ring gives rise to a complex fingerprint region.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| ~1730 | C=O Stretching | Confirms the presence of the methyl ester group. |

| ~1550 | C=C Stretching | Aromatic ring vibration. |

| ~1250 | C-O Stretching | Asymmetric stretch of the ester linkage. |

| ~1100 | C-H Bending (in-plane) | Aromatic C-H vibrations. |

| ~850 | C-Cl Stretching | Confirms the chloro substituent. |

| ~600 | C-I Stretching | Confirms the iodo substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. The two aromatic protons on the pyridine ring appear as distinct doublets due to ortho-coupling. The methyl ester protons appear as a sharp singlet further upfield.

-

δ ~8.2 ppm (d, 1H): Aromatic proton at the 6-position.

-

δ ~7.8 ppm (d, 1H): Aromatic proton at the 5-position.

-

δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.

-

-

¹³C NMR: The carbon spectrum shows seven distinct resonances corresponding to each carbon atom in the unique electronic environments created by the substituents. Simulated chemical shifts provide the following expected assignments[7]:

-

δ ~164 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~152-155 ppm: Aromatic carbons attached to heteroatoms (C-Cl, C-N).

-

δ ~125-145 ppm: Aromatic carbons (C-H, C-C).

-

δ ~110 ppm: Aromatic carbon attached to iodine (C-I).

-

δ ~53 ppm: Methyl carbon of the ester (-OCH₃).

-

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a clear molecular ion (M⁺) peak at m/z 297. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, showing an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃) or the entire methoxycarbonyl group (-•COOCH₃).

Synthesis and Reactivity

While this compound is a commercially available reagent, understanding its reactivity is key to its application. It serves as a substrate for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Representative Reaction: Cyanation via Rosenmund-von Braun Reaction

A common and powerful transformation for this molecule is the replacement of the iodine atom with a cyano group. This reaction introduces a valuable nitrile functionality that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocycles. The following protocol is based on procedures described in patent literature for the synthesis of kinase inhibitors.[8][9]

Experimental Protocol:

-

Reagent Preparation: In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), cuprous cyanide (CuCN, 1.0 eq), and a suitable high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring. The choice of a high temperature is crucial to overcome the activation energy for the nucleophilic substitution on the electron-rich pyridine ring.

-

Monitoring: Monitor the reaction progress by a suitable chromatographic method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-6 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate (EtOAc).

-

Filter the mixture to remove insoluble copper salts.

-

Wash the organic filtrate with an aqueous solution of ammonium hydroxide to remove any residual copper species, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product (Methyl 2-chloro-4-cyanonicotinate) by column chromatography on silica gel to yield the pure product.

Caption: Workflow for the cyanation of this compound.

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant to medicinal chemistry. Halogenated pyridines are prevalent scaffolds in a vast number of FDA-approved drugs.

Case Study: A Potential Agent for Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a chronic lung disease with limited treatment options. Research has identified several protein targets involved in its progression. A 2022 study by Pandimeena et al. utilized computational methods to investigate this compound as a potential inhibitor of key proteins implicated in fibrosis.[7]

-

Mechanism of Action (Proposed): The study performed molecular docking simulations to predict the binding affinity of the title compound to several protein targets, including matrix metalloproteinases (MMPs) and protein kinase C (PKC).

-

Key Findings: The results indicated strong binding interactions between this compound and the active sites of these proteins. The interactions were stabilized by hydrogen bonds and hydrophobic contacts, suggesting that the compound could act as an effective inhibitor.

-

Significance: This computational work provides a strong rationale for the further experimental investigation of this compound and its derivatives as lead compounds for the development of new anti-fibrotic therapies. It demonstrates how a relatively simple building block can possess drug-like properties.

Caption: Conceptual workflow of molecular docking for drug discovery.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, it is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[5] The compound is also noted to be light-sensitive, so storage in an amber vial or in the dark is advisable.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it a reliable and valuable component in the synthetic chemist's toolbox. The recent identification of its potential as a lead structure in pulmonary fibrosis research highlights the continued importance of functionalized heterocyclic compounds in the quest for new medicines. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this potent building block in their synthetic and drug discovery endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate. Available at: [Link]

-

Pandimeena, G., Mathavan, T., James Jebaseelan Samuel, E., & Milton Franklin Benial, A. (2022). Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2-chloro 4-iodonicotinate. Journal of Molecular Recognition, e3001. Available at: [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

- Google Patents. (n.d.). US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors.

- Google Patents. (n.d.). CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors.

-

ChemBK. (2024). 2-Chloro-4-iodo-nicotinic acid methyl ester. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2-chloro 4-iodonicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors - Google Patents [patents.google.com]

- 9. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of Methyl 2-chloro-4-iodonicotinate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise characterization of molecular architecture is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly substituted pyridines, represent a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) is a key building block in this domain, offering multiple reactive sites for synthetic elaboration.[][4][5] Its utility, however, is directly proportional to the certainty of its structure. An erroneous structural assignment can lead to the costly and time-consuming pursuit of non-viable synthetic pathways and misinterpreted biological data.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We move beyond a simple recitation of data, delving into the causal reasoning behind spectroscopic signals and fragmentation patterns. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework that is both technically sound and field-proven, ensuring the unequivocal confirmation of this vital research chemical's identity.

Molecular Identity and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These parameters inform sample preparation, choice of analytical technique, and interpretation of results.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClINO₂ | [][4][6] |

| Molecular Weight | 297.48 g/mol | [][6] |

| CAS Number | 185041-05-8 | [4][6] |

| Appearance | White to brown crystalline powder | [] |

| Melting Point | 85-86°C | [6] |

| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [6] |

The Core Analytical Workflow: An Integrated Approach

No single analytical technique provides a complete structural picture. True confidence is achieved through the convergence of data from orthogonal methods. The following workflow illustrates a best-practice approach, where each step logically informs the next, culminating in an unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.

Below is a diagram illustrating the distinct chemical environments within the molecule, which are fundamental to interpreting the resulting NMR spectra.

Caption: Key proton and carbon environments in this compound for NMR analysis.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to show three distinct signals. The pyridine ring contains two protons. The proton at the C-6 position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift. The proton at the C-5 position (H-5) is ortho to the iodine atom. These two protons will appear as doublets due to coupling with each other. The methyl ester protons (-OCH₃) are in a shielded environment and will appear as a sharp singlet further upfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.25 | Doublet (d) | 1H | H-6 | Deshielded by adjacent electronegative nitrogen atom. |

| ~ 7.90 | Doublet (d) | 1H | H-5 | Influenced by ortho-iodine and meta-chloro substituents. |

| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Standard chemical shift for a methyl ester. |

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum will show all seven carbon atoms of the molecule. Carbons directly attached to electronegative atoms (Cl, I, N, O) will be significantly deshielded and appear downfield.[7] The carbonyl carbon (C=O) of the ester group will be the most downfield signal. The carbons attached to chlorine (C-2) and iodine (C-4) will also have characteristic downfield shifts. The remaining aromatic carbons (C-3, C-5, C-6) and the methyl carbon (-OCH₃) will appear at more shielded, upfield positions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 164.5 | C=O | Typical range for an ester carbonyl carbon. |

| ~ 152.0 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~ 150.0 | C-2 | Attached to electronegative chlorine and adjacent to nitrogen. |

| ~ 141.0 | C-5 | Aromatic CH carbon. |

| ~ 125.0 | C-3 | Aromatic carbon deshielded by adjacent ester and chloro groups. |

| ~ 95.0 | C-4 | Attached to iodine; heavy atom effect causes a relative upfield shift compared to other halogenated carbons. |

| ~ 53.0 | -OCH₃ | Standard chemical shift for a methyl ester carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[8] For this compound, the most prominent and diagnostic absorption band will be the strong C=O stretch from the methyl ester group. Additionally, characteristic vibrations for the aromatic ring (C=C and C=N stretching) and the C-O single bond of the ester will be present in the fingerprint region. The C-Cl and C-I stretches will appear at lower frequencies.

Predicted IR Absorption Bands (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 1730 | Strong | C=O Stretch (Ester) | Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹). |

| 1600 - 1450 | Medium-Strong | Aromatic C=C & C=N Stretches | Characteristic vibrations for the substituted pyridine ring.[9] |

| 1300 - 1100 | Strong | C-O Stretch (Ester) | Asymmetric and symmetric stretching modes of the C-O-C linkage. |

| ~ 750 | Medium-Strong | C-Cl Stretch | Typical frequency range for an aryl chloride. |

| ~ 600 | Medium | C-I Stretch | Lower frequency due to the higher mass of the iodine atom. |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically background-corrected by the instrument software, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[10] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent quasi-molecular ion, [M+H]⁺. The high-resolution mass of this ion can confirm the elemental composition. A key feature to look for is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio will result in two peaks for every chlorine-containing fragment, separated by 2 Da.[11]

Under harsher ionization conditions (e.g., Electron Ionization - EI) or tandem MS (MS/MS), predictable fragmentation pathways will occur. The most likely fragmentations involve the ester group, which is a common leaving group.[12]

Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Mass/Charge) | Ion | Rationale |

|---|---|---|

| 297.9/299.9 | [M+H]⁺ | Protonated molecular ion. The two peaks represent the ³⁵Cl and ³⁷Cl isotopes, respectively. |

| 266.9/268.9 | [M - OCH₃]⁺ | Loss of the methoxy radical from the molecular ion. |

| 238.9/240.9 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy radical. |

| 170.9 | [M - I]⁺ | Cleavage of the C-I bond. |

Experimental Protocol: MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap for accurate mass measurement.

-

Methodology: The sample is introduced into the ESI source via direct infusion or through a short LC column.

-

Ionization Mode: Positive ion mode is chosen to generate the [M+H]⁺ ion.

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion and its isotopic pattern.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 297.9) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate the fragmentation spectrum.

-

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass for C₇H₆ClINO₂⁺. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Single Crystal X-ray Crystallography: The Definitive Structure

While the combination of NMR, IR, and MS provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography stands as the unequivocal gold standard. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the determination of absolute stereochemistry, bond lengths, bond angles, and intermolecular packing interactions.[13]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen.

-

Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

The successful execution of this protocol would yield a definitive 3D model of this compound, leaving no ambiguity as to its structure.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Through Mass Spectrometry, we confirm its molecular weight and elemental formula. Infrared Spectroscopy provides a rapid check for essential functional groups, most notably the ester carbonyl. Nuclear Magnetic Resonance spectroscopy offers the most detailed map of the molecular framework, elucidating the specific proton and carbon environments and their connectivity. Finally, X-ray Crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following the integrated workflow presented in this guide, researchers can proceed with confidence, knowing that the structural integrity of this valuable building block is assured.

References

-

Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

-

Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. PubChem - NIH. Available at: [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available at: [Link]

-

13 C-NMR spectrum of ( 4 ). ResearchGate. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Maryland. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. chimia.ch [chimia.ch]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Utility of Methyl 2-chloro-4-iodonicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical examination of Methyl 2-chloro-4-iodonicotinate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect the strategic considerations underpinning its synthesis, detailing the core chemical principles and methodologies that ensure a high-yielding and regioselective outcome. This guide offers a mechanistic exploration of the key transformations, a step-by-step experimental protocol, and a summary of the analytical data required for structural verification. Furthermore, we will illustrate the compound's critical role as a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly through its application in transition metal-catalyzed cross-coupling reactions. This paper is intended for researchers, chemists, and drug development professionals who require a robust understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

This compound (CAS Number: 185041-05-8) is a polysubstituted pyridine derivative whose value lies in the orthogonal reactivity of its substituents.[1][2][3] The pyridine core is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. However, the selective functionalization of this ring system presents a significant synthetic challenge. This molecule elegantly solves that problem by offering three distinct reactive sites:

-

An ester group at the C3 position, which can be hydrolyzed or converted to an amide.

-

A chloro group at the C2 position, which can be displaced by nucleophiles or participate in cross-coupling reactions.

-

An iodo group at the C4 position, which is highly reactive in a wide array of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

This pre-functionalized scaffold allows chemists to build molecular complexity in a controlled, stepwise manner, making it an invaluable tool in the construction of novel drug candidates.

| Compound Properties | |

| IUPAC Name | Methyl 2-chloro-4-iodopyridine-3-carboxylate[] |

| Molecular Formula | C₇H₅ClINO₂[1][2] |

| Molecular Weight | 297.48 g/mol [1][2] |

| Appearance | White to brown crystalline powder[] |

| Melting Point | 85-86°C[5] |

| Boiling Point | 304.4 °C at 760 mmHg (Predicted)[] |

| CAS Number | 185041-05-8[1][2] |

The Synthetic Blueprint: A Tale of Regioselectivity

The "discovery" of a building block like this compound is intrinsically linked to the development of a reliable and scalable synthetic route. The primary challenge is the regioselective introduction of the iodo group onto a pre-existing 2-chloronicotinic acid framework.

Retrosynthetic Analysis & Strategic Choices

A logical retrosynthetic approach breaks the target molecule down into readily available starting materials. The ester can be disconnected to reveal the carboxylic acid, which in turn can be traced back to a commercially available precursor, 2-chloronicotinic acid.

Caption: Retrosynthetic analysis of the target compound.

The key transformation is the iodination of 2-chloronicotinic acid. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. However, the positions are not equivalent. The C2 and C6 positions are the most electron-deficient due to the inductive effect of the nitrogen atom. The C3 and C5 positions are more electron-rich. The presence of two electron-withdrawing groups (the chloro group at C2 and the carboxylic acid at C3) further deactivates the ring but directs incoming electrophiles. They direct the iodination to the C4 position, which is para to the chloro group and meta to the carboxylic acid, leading to the desired regioisomer.

The Forward Synthesis: A Mechanistic Perspective

The synthesis is typically a two-step process starting from 2-chloronicotinic acid.

Caption: Overall synthetic workflow.

Step 1: Electrophilic Iodination

The core of the discovery lies in finding conditions to effectively iodinate the deactivated pyridine ring at the correct position. A common and effective method involves using molecular iodine (I₂) in the presence of a strong acid and an oxidizing agent.

-

The Reagents' Roles:

-

Iodine (I₂): The source of the electrophile.

-

Concentrated Sulfuric Acid (H₂SO₄): This serves two purposes. It protonates the pyridine nitrogen, further deactivating the ring but also making the reaction medium highly polar. More importantly, it helps to generate a more potent electrophilic iodine species, such as I⁺ or its equivalent.

-

Ammonium Persulfate ((NH₄)₂S₂O₈): This is a crucial oxidizing agent. It oxidizes I⁻ (formed during the reaction) back to I₂, preventing the reverse reaction and ensuring the reaction goes to completion. Other oxidative systems can also be employed.[6]

-

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the generated iodonium species (I⁺) is attacked by the electron-rich C4 position of the pyridine ring.

Step 2: Fischer Esterification

With the 2-chloro-4-iodonicotinic acid in hand, the final step is a straightforward esterification. A standard method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol (CH₃OH) to furnish the methyl ester in high yield. This two-step sequence is often preferable to a direct acid-catalyzed Fischer esterification, which might require harsh conditions and prolonged reaction times that could be detrimental to the sensitive halo-pyridine structure.

Experimental Protocols & Data Validation

The following protocols are representative of established laboratory procedures for the synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-chloro-4-iodonicotinic acid

-

To a stirred solution of concentrated sulfuric acid (100 mL), carefully add 2-chloronicotinic acid (15.7 g, 0.1 mol).

-

Add iodine (28.0 g, 0.11 mol) to the mixture in portions.

-

Heat the reaction mixture to 80°C.

-

Slowly add ammonium persulfate (25.1 g, 0.11 mol) portion-wise over 1 hour, maintaining the temperature between 80-90°C.

-

After the addition is complete, maintain the reaction at 90°C for an additional 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice (500 g).

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water, followed by a cold solution of sodium thiosulfate to remove excess iodine, and finally with more cold water until the filtrate is neutral.

-

Dry the resulting solid under vacuum to yield 2-chloro-4-iodonicotinic acid as an off-white solid.

Step 2: Synthesis of this compound

-

Suspend the dried 2-chloro-4-iodonicotinic acid (28.3 g, 0.1 mol) in methanol (150 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise, keeping the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound as a crystalline solid.

Characterization & Data Interpretation

Structural confirmation is achieved through standard analytical techniques.

| Spectroscopic Data | Expected Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, 1H, J=5.2 Hz), 7.85 (d, 1H, J=5.2 Hz), 3.95 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.0, 152.0, 151.5, 132.0, 128.5, 110.0, 53.0 |

| Mass Spec (ESI) | m/z 298.0 [M+H]⁺ |

The proton NMR clearly shows two doublets in the aromatic region, characteristic of a 2,3,4-trisubstituted pyridine ring, and a singlet for the methyl ester protons. The mass spectrum confirms the molecular weight of the compound.

Applications in Drug Discovery: A Gateway to Complexity

The true value of this compound is realized in its application as a versatile synthetic intermediate. The differential reactivity of the C-I and C-Cl bonds is key. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the C4 position while leaving the C2 chloro-substituent intact for a subsequent transformation.

Caption: Stepwise functionalization pathway.

This strategy is frequently employed in the synthesis of kinase inhibitors, where a core heterocyclic scaffold is decorated with various aryl, heteroaryl, or alkyl groups to optimize binding affinity and pharmacokinetic properties. For example, a Suzuki coupling can be performed at the C4 position with a boronic acid, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the C2 position to install a key amine pharmacophore.

Conclusion

The development of a robust synthesis for this compound represents a significant enabling step in medicinal chemistry. Its discovery was not a singular event but rather the application of fundamental principles of physical organic chemistry to solve a practical synthetic challenge. By providing a reliable, regiochemically defined, and orthogonally functionalized pyridine scaffold, this compound grants chemists streamlined access to complex molecular architectures. Its continued application in drug discovery programs underscores its importance as a high-value building block for creating the next generation of therapeutics.

References

-

Van der Vlugt, J. I., et al. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 15(11), 8127-8138. Available from: [Link]

Sources

- 1. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-chloro-4-iodonicotinate: A Strategic Bifunctional Building Block for Advanced Synthesis

Abstract

Methyl 2-chloro-4-iodonicotinate has emerged as a highly valuable and versatile starting material in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its strategic placement of two distinct halogen atoms—a reactive iodine at the C4 position and a less reactive chlorine at the C2 position—on a pyridine-3-carboxylate core allows for programmed, sequential cross-coupling reactions. This guide provides an in-depth technical overview of the compound's properties, handling, and, most importantly, its application in sophisticated synthetic strategies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of drug discovery and development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents. This compound (CAS No. 185041-05-8) is a pyridine-based building block that offers a distinct advantage: differential reactivity of its two halogen substituents.[1]

The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the corresponding carbon-chlorine (C-Cl) bond.[2] This disparity in bond dissociation energies and reactivity enables chemists to perform selective cross-coupling reactions at the C4-iodo position while leaving the C2-chloro position intact for a subsequent, different transformation. This "one-pot" or sequential functionalization capability makes it an ideal scaffold for building molecular diversity from a single, common intermediate, streamlining synthetic routes and accelerating the discovery process.

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety requirements of a starting material is the foundation of any successful synthetic endeavor. This compound is typically a white to brown crystalline powder.[]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 185041-05-8 | [1][4] |

| Molecular Formula | C₇H₅ClINO₂ | [][4][5] |

| Molecular Weight | 297.48 g/mol | [] |

| Appearance | White to brown crystalline powder/solid | [] |

| Melting Point | 85-86°C | [5] |

| Boiling Point | 304.4 °C at 760 mmHg (Predicted) | [] |

| Density | 1.924 g/cm³ (Predicted) | [] |

| SMILES | COC(=O)C1=C(C=CN=C1Cl)I | [] |

| InChI Key | FXGPTKSMXUWJGO-UHFFFAOYSA-N | [] |

Handling and Storage

Safe and effective use of this reagent necessitates adherence to standard laboratory safety protocols.

-

Handling: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[5]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from incompatible materials such as strong oxidizing agents.[8]

Synthetic Applications: A Gateway to Molecular Complexity

The primary utility of this compound lies in its capacity for sequential palladium-catalyzed cross-coupling reactions. The C4-iodo position serves as the initial reaction site, followed by functionalization at the C2-chloro position.

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling at the C4-Iodo Position

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[9] For this compound, this reaction proceeds with high selectivity at the C-I bond. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4 position.

The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the activated organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

-

Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 equiv) or K₂CO₃.

-

De-gas the vessel by purging with an inert gas (Nitrogen or Argon).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2-chloronicotinate derivative.

Sonogashira Coupling at the C4-Iodo Position

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[2][11] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[12] Similar to the Suzuki coupling, the reaction occurs selectively at the C4-iodo position, enabling the introduction of alkyne functionalities.

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki reaction, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

-

To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv).

-

Add a suitable solvent, such as anhydrous THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv).

-

Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired 4-alkynyl-2-chloronicotinate product.

Characterization

The identity and purity of this compound and its synthetic derivatives are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring and the methyl ester protons. ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern for chlorine will be observable.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the substituted aromatic ring.

Conclusion

This compound stands out as a pre-validated, strategically designed building block for complex molecule synthesis. Its inherent chemoselectivity enables researchers to perform sequential, site-specific modifications, drastically improving synthetic efficiency. The ability to introduce diverse functionalities through robust and well-understood reactions like the Suzuki-Miyaura and Sonogashira couplings makes this reagent an indispensable tool for medicinal chemists and material scientists aiming to explore novel chemical space with precision and control.

References

-

Echemi. (2023, December 20). This compound cas no.185041-05-8.

-

BOC Sciences. CAS 185041-05-8 2-Chloro-4-iodo-nicotinic acid methyl ester.

-

BigCommerce. SAFETY DATA SHEET.

-

Vibrant Pharma Inc. 2-Chloro-4-iodonicotinic acid methyl ester.

-

Fisher Scientific. (2012, August 30). SAFETY DATA SHEET.

-

Acros Organics. (2013, November 1). SAFETY DATA SHEET.

-

Tokyo Chemical Industry. (2023, March 5). SAFETY DATA SHEET.

-

Sigma-Aldrich. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8.

-

P&S Chemicals. Product information, 2-Chloro-4-iodo-nicotinic acid methyl ester.

-

PubChem. Methyl 2-chloronicotinate.

-

ChemicalBook. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8.

-

ChemScene. Methyl 2-chloro-4-methylnicotinate.

-

BLD Pharm. 217811-63-7|Methyl 2-chloro-4-methylnicotinate.

-

Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction.

-

Organic Chemistry Portal. Sonogashira Coupling.

-

Wikipedia. Suzuki reaction.

-

Sigma-Aldrich. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8.

-

Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Merck. 2-Chloro-4-iodo-nicotinic acid methyl ester.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

-

Wikipedia. Sonogashira coupling.

-

Royal Society of Chemistry. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

-

Royal Society of Chemistry. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid.

-

BLD Pharm. 196708-48-2|Methyl 2-chloro-4-(trifluoromethyl)nicotinate.

-

Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

-

Organic Syntheses. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

-

Sigma-Aldrich. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8.

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. vibrantpharma.com [vibrantpharma.com]